5-bromo-N-cyclopropylpyrimidin-2-amine
Overview
Description
The compound 5-bromo-N-cyclopropylpyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their presence in many biologically active compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions. This process allows for the efficient synthesis of many substituted pyrimidine compounds by reacting with arylboronic acids and alkynylzincs .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be
Scientific Research Applications
Chemical Synthesis and Compound Formation
Regioselective Synthesis : Research on 5-bromo-2,4-dichloro-6-methylpyrimidine, closely related to 5-bromo-N-cyclopropylpyrimidin-2-amine, indicates its utility in regioselective synthesis, forming 4-amino-5-bromo-2-substituted aminopyrimidines through a displacement reaction with ammonia (Doulah et al., 2014).
Palladium-Catalyzed Amination : A palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine, similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, yielding high chemoselectivity and isolated yield in producing aminopyridines (Ji, Li, & Bunnelle, 2003).
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : Derivatives of 4-amino-5-bromo-2-substituted-aminopyrimidines, structurally related to 5-bromo-N-cyclopropylpyrimidin-2-amine, have been synthesized, leading to the formation of new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Phosphomolybdic Acid Promoted Reactions : Research involving 2-cyclopropylpyrimidin-4-carbaldehyde, structurally similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, has led to the synthesis of α-aminophosphonates via a one-pot synthesis, highlighting the versatility of similar compounds (Reddy, Reddy, & Reddy, 2014).
Synthesis of Novel Pyridine-Based Derivatives : Palladium-catalyzed Suzuki cross-coupling reactions with 5-bromo-2-methylpyridin-3-amine, a compound structurally related to 5-bromo-N-cyclopropylpyrimidin-2-amine, have been used to synthesize novel pyridine derivatives. This showcases the potential applications in synthesizing various heterocyclic compounds (Ahmad et al., 2017).
Advanced Chemical Research
Structural Studies and Electrophilic Substitutions : Investigations into the chemistry of compounds similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, such as 2-amino-6-phenylpyrimidin-4(3H)-ones, have provided insights into electrophilic nitration and sulphonation, illustrating the complex reactions these types of compounds can undergo (Stevens et al., 1995).
Mechanistic Studies in Amination Reactions : The amination of various pyrimidines, closely related to 5-bromo-N-cyclopropylpyrimidin-2-amine, has been studied to understand the mechanisms involved in these reactions, offering valuable insights into chemical reaction pathways (Valk & Plas, 1973).
Development of Antiviral Compounds : Research involving derivatives of 2,4-diaminopyrimidines, structurally similar to 5-bromo-N-cyclopropylpyrimidin-2-amine, has demonstrated potential in developing antiviral compounds, especially against retroviruses, highlighting the pharmaceutical applications of these compounds (Hocková et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-N-cyclopropylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUUYCRRPSCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407611 | |
Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclopropylpyrimidin-2-amine | |
CAS RN |
886366-20-7 | |
Record name | 5-Bromo-N-cyclopropyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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